N'-(2,5-dimethoxyphenyl)-N-ethyloxamide

Description

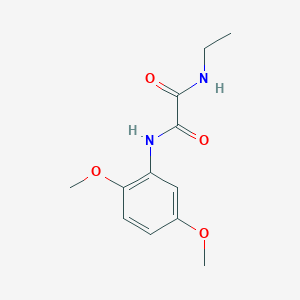

N'-(2,5-Dimethoxyphenyl)-N-ethyloxamide is a synthetic compound featuring a substituted phenyl ring and an oxamide backbone. Its structure consists of a 2,5-dimethoxyphenyl group linked to an ethyl-substituted oxamide moiety (N-ethyloxamide). This compound belongs to a class of phenethylamine derivatives modified to explore pharmacological or chemical properties.

Properties

IUPAC Name |

N'-(2,5-dimethoxyphenyl)-N-ethyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-4-13-11(15)12(16)14-9-7-8(17-2)5-6-10(9)18-3/h5-7H,4H2,1-3H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJPDNIYXSCNCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-dimethoxyphenyl)-N-ethyloxamide typically involves the reaction of 2,5-dimethoxyaniline with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of N’-(2,5-dimethoxyphenyl)-N-ethyloxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification steps may involve large-scale chromatography or crystallization techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-dimethoxyphenyl)-N-ethyloxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N’-(2,5-dimethoxyphenyl)-N-ethyloxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2,5-dimethoxyphenyl)-N-ethyloxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence signal transduction pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several substituted phenethylamines and benzylamines. Key comparisons include:

Substituted NBOMe Derivatives

NBOMe compounds (e.g., 25I-NBOMe, 25C-NBOMe, 25B-NBOMe) feature a 2,5-dimethoxyphenyl group attached to a benzylamine-ethane backbone. Unlike N'-(2,5-dimethoxyphenyl)-N-ethyloxamide, these derivatives lack the oxamide group and instead have a methoxybenzyl substitution on the nitrogen atom (Table 1) .

Table 1: Structural Comparison with NBOMe Derivatives

| Compound | Core Structure | Substituents (R1, R2) | Key Functional Groups |

|---|---|---|---|

| This compound | Phenyl-oxamide | R1: 2,5-dimethoxy | Oxamide, ethyl group |

| 25I-NBOMe | Phenyl-ethylbenzylamine | R1: 4-iodo, 2,5-dimethoxy | Ethylamine, methoxybenzyl |

| 25C-NBOMe | Phenyl-ethylbenzylamine | R1: 4-chloro, 2,5-dimethoxy | Ethylamine, methoxybenzyl |

| 25B-NBOMe | Phenyl-ethylbenzylamine | R1: 4-bromo, 2,5-dimethoxy | Ethylamine, methoxybenzyl |

Key Differences :

- Backbone: Oxamide vs. ethylamine.

- Substituent Effects: NBOMe derivatives exhibit halogen substitutions (I, Cl, Br) at the 4-position of the phenyl ring, enhancing serotonin receptor (5-HT2A) affinity.

Comparison with 25H-NBOH

25H-NBOH (2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol) shares the 2,5-dimethoxyphenyl core but replaces the oxamide with a phenolic hydroxyl group and a benzylamine side chain. This structural variation significantly impacts metabolic stability and receptor selectivity (Table 2) .

Table 2: Pharmacokinetic and Pharmacodynamic Contrasts

| Property | This compound | 25H-NBOH |

|---|---|---|

| Metabolic Stability | Likely higher due to oxamide resistance | Lower (phenolic hydroxyl prone to glucuronidation) |

| Receptor Affinity | Unstudied; oxamide may reduce 5-HT2A binding | High 5-HT2A affinity (EC50 ~3 nM) |

| Duration of Action | Theoretical extended half-life | Short (rapid metabolism) |

Mechanistic Insights :

- The ethyloxamide group in this compound could confer resistance to enzymatic degradation compared to the labile phenolic group in 25H-NBOH. However, the absence of a methoxybenzyl or halogen substituent likely diminishes its interaction with serotonin receptors .

Research Findings and Implications

Receptor Interaction Hypotheses

While NBOMe and NBOH compounds act as potent 5-HT2A agonists, the oxamide group in this compound may redirect activity toward other targets (e.g., monoamine oxidases or sigma receptors). This hypothesis aligns with studies showing oxamide derivatives modulating enzymatic activity rather than direct receptor agonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.